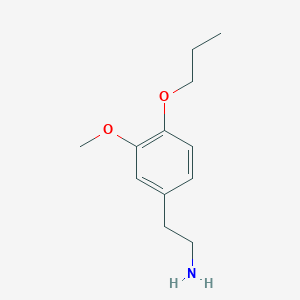

2-(3-Methoxy-4-propoxyphenyl)ethanamine

描述

属性

IUPAC Name |

2-(3-methoxy-4-propoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-8-15-11-5-4-10(6-7-13)9-12(11)14-2/h4-5,9H,3,6-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREDMHHCBHOIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624981 | |

| Record name | 2-(3-Methoxy-4-propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-98-6 | |

| Record name | 2-(3-Methoxy-4-propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Phenethylamine Derivatives

Systematic Modification of Aromatic Substituents and Their Influence on Molecular Interactions

The nature and position of substituents on the phenyl ring of phenethylamine (B48288) derivatives are primary determinants of their receptor affinity and efficacy. Modifications to these substituents can dramatically alter the compound's interaction with target proteins.

Role of Methoxy (B1213986) and Propoxy Groups on the Phenoxyphenyl Moiety

The presence of alkoxy groups, such as methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃), on the phenyl ring significantly influences the pharmacological properties of phenethylamine derivatives. Research on related series of compounds, such as 4-alkoxy-3,5-dimethoxyphenethylamines (mescaline derivatives) and 4-alkoxy-2,5-dimethoxyphenethylamines, demonstrates clear structure-activity trends. nih.govfrontiersin.org

Generally, extending the carbon chain of an alkoxy group at the 4-position of the ring increases the lipophilicity of the molecule. This modification often leads to enhanced binding affinity at key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. nih.govfrontiersin.org For instance, in the mescaline series, extending the 4-alkoxy substituent from methoxy to longer chains like propoxy enhances both binding affinity and functional potency at the 5-HT₂A receptor. frontiersin.orgfrontiersin.org This suggests that the 4-propoxy group in 2-(3-Methoxy-4-propoxyphenyl)ethanamine likely contributes to a stronger interaction with the receptor's binding pocket compared to a smaller methoxy or ethoxy group at the same position. The 3-methoxy group, in conjunction with the 4-propoxy group, establishes a specific electronic and steric profile that modulates receptor recognition.

| Compound | 4-Position Substituent | 5-HT₂A Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| Mescaline (Parent Compound) | -OCH₃ (Methoxy) | 4100 |

| Escaline | -OCH₂CH₃ (Ethoxy) | 1500 |

| Proscaline | -OCH₂CH₂CH₃ (Propoxy) | 440 |

| Isoproscaline | -OCH(CH₃)₂ (Isopropoxy) | 510 |

Positional Isomerism and Pharmacological Implications

The specific placement of substituents on the aromatic ring is critical and can lead to vastly different pharmacological outcomes. Studies on various trimethoxy-substituted amphetamines and phenethylamines have revealed the importance of the 2,4,5-substitution pattern for high potency at certain receptors. nih.gov Shifting these groups to other positions, such as a 3,4,5-arrangement (as seen in mescaline), results in a distinct pharmacological profile.

For disubstituted compounds like this compound, the 3,4-substitution pattern is key. This arrangement is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which feature hydroxyl groups at these positions. nih.gov The interaction of these molecules with their target receptors is highly dependent on this specific ortho-arrangement of oxygenated substituents. Therefore, positional isomers, such as a hypothetical 2-methoxy-4-propoxy or 2,5-disubstituted analogue, would be expected to exhibit significantly different receptor binding affinities and functional activities due to altered hydrogen bonding capabilities and steric fit within the receptor binding site. nih.govnih.govnih.gov

Impact of Halogen and Alkyl Chain Variations on Phenethylamine Activity

Further substitution on the phenethylamine ring with halogens or additional alkyl groups can fine-tune the molecule's activity. The introduction of a halogen, such as fluorine, into an alkoxy side chain can have complex effects. For example, terminal fluorination of the 4-ethoxy substituent in some phenethylamine series has been shown to decrease affinity at 5-HT₂A/₂C receptors, while progressive fluorination can increase affinity. nih.gov This indicates a sensitive interplay between electronics and lipophilicity.

Replacing an alkoxy group with an alkyl or thioalkyl group at the 4-position also modulates activity. In general, increasing the size and lipophilicity of the 4-substituent tends to increase affinity for 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net For example, 4-thio-substituted phenethylamines (2C-T drugs) are known to be potent psychedelics, with their activity mediated by strong 5-HT₂ receptor interactions. researchgate.net This underscores the principle that the 4-position is a critical point for modification, where lipophilic and larger substituents can enhance binding.

Modifications of the Ethanamine Side Chain and Their Effect on Molecular Recognition

Alterations to the two-carbon chain connecting the phenyl ring and the amino group provide another avenue for modifying pharmacological activity. These changes can affect metabolic stability, receptor interaction, and intrinsic activity.

Alkyl Group Substitutions at the 1-Position Carbon

The carbon atom adjacent to the phenyl ring (the α-carbon or 1-position) is a key site for substitution. The addition of a small alkyl group, most commonly a methyl group, at this position transforms the phenethylamine into an amphetamine analogue. This single modification can have profound pharmacological consequences.

While α-methylation often has a minor influence on the binding affinity at 5-HT₂A/₂C receptors, it can significantly increase the psychoactive potency of the compound. nih.govfrontiersin.org This is partly attributed to increased metabolic stability, as the α-methyl group inhibits metabolism by monoamine oxidase (MAO). frontiersin.org Furthermore, some studies suggest that amphetamine analogues may possess a stronger intrinsic activity (a greater maximal response upon binding) at the receptor compared to their phenethylamine counterparts. frontiersin.org

| Phenethylamine Analogue | 5-HT₂A Kᵢ (nM) | Amphetamine Analogue | 5-HT₂A Kᵢ (nM) |

|---|---|---|---|

| 2C-O-Et (4-ethoxy-2,5-DMPEA) | 150 | DOET (4-ethoxy-2,5-DMA) | 210 |

| 2C-O-Pr (4-propoxy-2,5-DMPEA) | 68 | DOPR (4-propoxy-2,5-DMA) | 120 |

| 2C-O-iPr (4-isopropoxy-2,5-DMPEA) | 69 | DOiPR (4-isopropoxy-2,5-DMA) | 110 |

Significance of Chiral Centers in Modulating Biological Activity

The introduction of a substituent, such as a methyl group, at the α-carbon of the ethylamine (B1201723) side chain creates a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). Biological systems, including receptors and enzymes, are themselves chiral, which often leads to stereoselectivity—a difference in the biological activity between enantiomers. mdpi.com

For many phenethylamine derivatives, one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov For example, docking simulations of certain phenethylamine derivatives with the human dopamine transporter (hDAT) have shown that the (S)-form fits better into the binding site and is more stable than the (R)-form. biomolther.orgnih.gov This stereospecific interaction is a fundamental principle in pharmacology. Therefore, for any phenethylamine derivative with a chiral center, such as the α-methylated version of this compound, the biological activity of the racemic mixture may differ significantly from that of the individual, pure enantiomers. biomolther.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenethylamine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of phenethylamine derivatives, QSAR studies are instrumental in predicting the pharmacological profiles of novel analogues and in elucidating the key molecular features that govern their interactions with biological targets.

QSAR models are built upon the principle that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural properties, known as molecular descriptors, and correlating them with experimental activity data, it is possible to develop predictive models. These models can then be used to estimate the activity of untested or hypothetical compounds, thereby guiding drug design and discovery efforts.

A typical QSAR study involves the following steps:

Data Set Selection: A series of phenethylamine analogues with known biological activities (e.g., receptor binding affinities, enzyme inhibition constants) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors can be classified into several categories:

Constitutional (1D) descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the molecule and include information about molecular shape and size.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For phenethylamine analogues, QSAR studies have been successfully applied to understand their interactions with various receptors, including serotonin (B10506) (5-HT) and dopamine transporters. biomolther.orgnih.govnih.gov These studies have highlighted the importance of several key structural features in determining the activity of these compounds. For instance, in the case of this compound, the methoxy and propoxy substituents on the phenyl ring would be critical determinants of its activity. The size, shape, lipophilicity, and electronic properties of these alkoxy groups would be captured by various molecular descriptors in a QSAR model.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be particularly insightful for phenethylamine derivatives. researchgate.netmdpi.com These approaches generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For example, a CoMFA study on a series of hallucinogenic phenylalkylamines revealed that both steric and electrostatic interactions play a crucial role in their activity. researchgate.net The model suggested that specific spatial arrangements of bulky and electropositive/negative groups are critical for potent receptor interaction. researchgate.net

The statistical robustness of a QSAR model is typically evaluated using several parameters, as illustrated in the table below, which presents hypothetical data for a QSAR model developed for a series of phenethylamine analogues.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.72 | A measure of the model's predictive ability, obtained through cross-validation. A q² > 0.5 is generally considered good. |

| F-statistic | 65.4 | Represents the statistical significance of the model. Higher values indicate a more significant model. |

| Standard Error of Estimate (SEE) | 0.25 | Measures the average deviation of the predicted values from the experimental values. |

The descriptors used in such a model for phenethylamine analogues could include those listed in the following interactive table.

| Descriptor Type | Descriptor Example | Relevance to Phenethylamines |

|---|---|---|

| Physicochemical | LogP | Represents the lipophilicity of the molecule, which is crucial for crossing biological membranes and interacting with hydrophobic pockets of receptors. nih.gov |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, influencing electrostatic interactions with the receptor. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule and its substituents, affecting how well the molecule fits into a binding site. |

| Topological | Kier Shape Indices (κ) | Describe different aspects of molecular shape, such as size, branching, and cyclicity. |

| 3D-QSAR | CoMFA Steric and Electrostatic Fields | Provide a detailed 3D map of the steric and electronic requirements for optimal receptor binding. researchgate.net |

Mechanistic Investigations of 2 3 Methoxy 4 Propoxyphenyl Ethanamine and Analogues at Molecular and Cellular Levels in Vitro

Interactions with Neurotransmitter Systems and Receptors (In Vitro Studies)

In vitro studies are fundamental to elucidating the direct interactions of a compound with specific molecular targets, free from the complexities of a whole biological system. For phenethylamine (B48288) derivatives, the primary focus is often on their ability to bind to and modulate the function of neurotransmitter transporters and receptors.

Dopamine (B1211576) Reuptake Inhibition Mechanisms

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Many phenethylamine derivatives are known to interact with DAT. Structure-activity relationship (SAR) studies on a variety of these derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their ability to inhibit dopamine reuptake. koreascience.kr For instance, certain substitutions can enhance binding affinity and inhibitory potency, while others may diminish it. koreascience.krbiomolther.org

Research on arylalkylamine derivatives indicates that compounds with a substituted phenyl group can have reduced dopamine reuptake inhibitory activities compared to those with an unsubstituted phenyl ring. biomolther.org Specifically, studies on some series of phenethylamines have noted that the presence of a methoxy (B1213986) group on the aromatic ring can lead to very weak or no activity in inhibiting dopamine reuptake. biomolther.org

Despite these general findings for the broader class of phenethylamine analogues, specific in vitro experimental data quantifying the binding affinity or inhibitory concentration (e.g., Kᵢ or IC₅₀ values) of 2-(3-Methoxy-4-propoxyphenyl)ethanamine at the dopamine transporter are not available in the reviewed scientific literature. Therefore, its precise mechanism and potency as a dopamine reuptake inhibitor remain uncharacterized.

Serotonin (B10506) Receptor (5-HT₂ₐ, 5-HT₂꜀) Agonism and Related Signaling Pathways

The serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors, both G protein-coupled receptors (GPCRs), are key targets for many psychoactive phenethylamines. nih.govnih.gov Agonism at the 5-HT₂ₐ receptor, in particular, is associated with the psychedelic effects of this class of compounds. researchgate.netnih.gov Upon activation by an agonist, these receptors typically couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which leads to the production of inositol (B14025) phosphates and an increase in intracellular calcium. nih.gov

SAR studies have established that the substitution pattern on the phenethylamine core is crucial for affinity and efficacy at 5-HT₂ receptors. A 2,5-dimethoxy pattern, often with a lipophilic substituent at the 4-position, is a common feature of potent 5-HT₂ₐ/₂꜀ agonists. nih.gov The nature of the substituent at the 4-position can modulate the binding affinity for both 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.gov

While the general pharmacology of substituted phenethylamines at serotonin receptors is well-documented, specific in vitro data characterizing the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at 5-HT₂ₐ and 5-HT₂꜀ receptors have not been reported. The specific signaling pathways activated by this particular compound and its potential for biased agonism—preferentially activating one signaling pathway over another—are currently unknown.

Adenosine (B11128) Receptor Ligand Binding and Functional Analysis

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are GPCRs that play crucial roles in various physiological processes and are targets for therapeutic drug development. nih.gov While the interaction of various ligands with these receptors has been extensively studied, there is no available scientific literature or in vitro data to suggest that this compound or closely related phenethylamine analogues act as ligands for any adenosine receptor subtype. Consequently, its binding profile and functional effects on adenosine receptor-mediated signaling pathways have not been investigated.

Modulation of Intracellular Targets (In Vitro Studies)

Beyond cell surface receptors, some compounds can cross the cell membrane and interact with intracellular components, modulating fundamental cellular processes.

Microtubule Polymerization Dynamics and Cytoskeletal Interactions

The cytoskeleton, a complex network of protein filaments including microtubules, is vital for maintaining cell structure, intracellular transport, and cell division. researchgate.netnorthwestern.edu Microtubules are dynamic polymers of αβ-tubulin heterodimers. nih.gov Some phenethylamine derivatives are structurally similar to colchicine (B1669291), a well-known microtubule-destabilizing agent that binds to tubulin and inhibits its polymerization. researchgate.net

In silico and in vitro studies have explored the potential for substituted phenethylamines to act as microtubule-targeting agents. researchgate.netresearchgate.net Molecular docking studies suggest that many phenethylamines can fit into the colchicine binding site on tubulin. researchgate.net Subsequent in vitro microtubule polymerization assays with selected phenethylamine compounds, such as 25B-NBF and 25C-NBF, demonstrated that they can alter microtubule dynamics, often by enhancing the rate of polymerization in a dose-dependent manner. researchgate.netnih.gov

However, direct experimental studies on the effects of this compound on tubulin polymerization or its interactions with the cytoskeleton have not been conducted. It is therefore unknown whether it shares the microtubule-modulating properties observed in some of its structural relatives.

Inhibition of Efflux Pumps (e.g., NorA in Staphylococcus aureus)

Bacterial efflux pumps are membrane proteins that contribute to antimicrobial resistance by actively extruding a wide range of compounds, including antibiotics, from the bacterial cell. nih.govnih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to fluoroquinolones and other biocides. nih.govfrontiersin.org The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. imperial.techresearchgate.net

Various chemical scaffolds have been investigated for their ability to inhibit NorA and other efflux pumps. nih.gov While some phenethylamine-based derivatives have been explored for their antimicrobial properties, there is a lack of specific in vitro evidence to indicate that this compound functions as an inhibitor of the NorA efflux pump in S. aureus. Its potential to act synergistically with antibiotics by blocking their extrusion from bacterial cells remains an uninvestigated area.

Ligand Binding to Sigma Receptors (e.g., Sigma-1)

Research on a series of ether analogues of SA4503, where the alkoxy groups on the phenethylamine moiety were modified, has demonstrated that the nature of these substituents significantly influences sigma-1 receptor affinity. For instance, replacement of the 4-methoxy group with bulkier ether groups such as allyl, propyl, and bromoethyl moieties resulted in a decrease in binding affinity. This suggests that steric hindrance at the 4-position of the phenyl ring may negatively impact the interaction with the sigma-1 receptor binding pocket.

The table below summarizes the sigma-1 receptor binding affinities (Ki) for a selection of SA4503 analogues with modifications at the 4-position of the phenethylamine ring.

| Compound/Analogue | Modification at 4-Position | Sigma-1 Receptor Ki (nM) |

| SA4503 | Methoxy | 1.8 |

| 4-O-des-methyl SA4503 | Hydroxy | 1.75 |

| 4-O-allyl SA4503 | Allyloxy | 20.3 |

| 4-O-propyl SA4503 | Propoxy | 25.1 |

| 4-O-bromoethyl SA4503 | Bromoethoxy | 29.8 |

This data indicates that while a methoxy group is favorable for high-affinity binding, increasing the size of the alkyl ether at the 4-position, such as to a propoxy group, is likely to reduce the binding affinity for the sigma-1 receptor.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

The potential for this compound and its analogues to act as inhibitors of carbonic anhydrase and acetylcholinesterase has been explored in the broader context of phenethylamine derivatives. However, specific inhibitory activity for this particular compound has not been documented.

Studies on various phenethylamine derivatives have shown that this chemical scaffold can be incorporated into molecules that exhibit inhibitory activity against these enzymes. For example, a review of 2-phenethylamines in medicinal chemistry highlights that derivatives of this class have been investigated as potential carbonic anhydrase inhibitors. nih.gov Similarly, the phenethylamine backbone is a feature in some compounds designed as acetylcholinesterase inhibitors. nih.gov

Non-Canonical Biochemical Activities (In Vitro)

Beyond classical receptor-ligand interactions, emerging research has begun to explore alternative biochemical pathways through which phenethylamines may exert their effects.

Transglutaminase-Mediated Protein Modification (Phenethylaminylation)

A novel area of investigation has revealed the potential for phenethylamine compounds to be covalently incorporated into proteins through a process termed "phenethylaminylation." This post-translational modification is mediated by the enzyme transglutaminase 2 (TGM2), which catalyzes the formation of a covalent bond between the primary amine of the phenethylamine and the γ-carboxamide group of a glutamine residue on a target protein. nih.gov

Seminal in vitro research utilizing a propargylated analogue of mescaline (3,4,5-trimethoxyphenethylamine), a close structural relative of this compound, has provided the first direct evidence for this phenomenon. nih.gov In a primary human astrocyte cell culture model, this mescaline analogue was shown to be a substrate for TGM2, leading to the covalent modification of a diverse array of glial proteins. nih.gov

This finding is significant as it suggests that phenethylamines, in general, may participate in this non-canonical biochemical activity. The process of phenethylaminylation could lead to long-lasting alterations in the function and localization of the modified proteins, representing a novel mechanism by which these compounds can influence cellular processes. While this activity has not been directly demonstrated for this compound, its structural similarity to mescaline strongly suggests that it may also serve as a substrate for TGM2-mediated protein modification.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatography is fundamental to separating the target compound from impurities, reaction byproducts, or matrix components. The choice of technique depends on the analytical objective, such as purity assessment, trace-level detection, or high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of non-volatile compounds like 2-(3-Methoxy-4-propoxyphenyl)ethanamine. A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. pensoft.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of the compound can be finely tuned by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov The pH of the aqueous buffer is a critical parameter; maintaining a slightly acidic pH ensures the amine functional group is protonated, leading to consistent retention times and sharp peak shapes. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule possesses a chromophore that absorbs UV light at a specific wavelength. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the accurate determination of the compound in a sample. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, including peak tailing and adsorption onto the column, due to the polar nature of the amine group. shimadzu.comshimadzu.com To overcome these issues, a derivatization step is often employed prior to GC-MS analysis. iu.edukoreascience.kr

Derivatization involves converting the polar amine group into a less polar, more volatile functional group. iu.edu Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), are commonly used. shimadzu.comnih.gov This process replaces the active hydrogens on the nitrogen atom, reducing polarity and improving thermal stability, which results in better peak shape and enhanced sensitivity. iu.eduresearchgate.net Following separation on a capillary GC column (typically with a non-polar stationary phase), the eluting derivative is ionized (usually by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for definitive identification. nih.gov

Table 2: Typical GC-MS Conditions with Derivatization

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of charged species. nih.gov The primary amine in this compound is basic and will be protonated (positively charged) in an acidic buffer. This characteristic makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. nih.gov

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, ions migrate at different velocities based on their charge-to-size ratio, enabling high-resolution separation. nih.govnih.gov The technique is advantageous due to its rapid analysis times and minimal consumption of sample and reagents. nih.gov By incorporating chiral selectors, such as cyclodextrins, into the BGE, CE can also be adapted to separate enantiomers of chiral phenethylamines. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. They provide detailed information about the connectivity of atoms, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for each unique proton environment. The aromatic protons would appear as multiplets or doublets in the downfield region (~6.7-7.0 ppm). The protons of the methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups would show characteristic signals, with the methoxy protons as a singlet (~3.8 ppm) and the propoxy group protons as a triplet, a sextet, and another triplet. docbrown.infodocbrown.info The two methylene (B1212753) groups of the ethylamine (B1201723) side chain (-CH₂CH₂NH₂) would each appear as triplets in the aliphatic region (~2.7-3.0 ppm).

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. docbrown.info The aromatic carbons would resonate in the ~110-150 ppm range, while the carbons of the methoxy, propoxy, and ethylamine groups would appear in the upfield region. chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H NMR (ppm, Multiplicity) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CHs | ~6.7-6.9 (m) | ~112-121 |

| Aromatic C-O | - | ~147-149 |

| -OCH₃ | ~3.8 (s) | ~56 |

| -OCH₂CH₂CH₃ | ~3.9 (t) | ~71 |

| -OCH₂CH₂CH₃ | ~1.8 (sext) | ~23 |

| -OCH₂CH₂CH₃ | ~1.0 (t) | ~11 |

| Ar-CH₂CH₂NH₂ | ~2.7 (t) | ~39 |

| Ar-CH₂CH₂NH₂ | ~2.9 (t) | ~43 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions, providing unequivocal confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) offers further structural information through controlled fragmentation of a selected precursor ion. The molecular ion ([M+H]⁺ in electrospray ionization or M⁺˙ in electron ionization) of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's structure. For phenethylamines, the most characteristic fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the aromatic ring (benzylic cleavage), which is also beta to the nitrogen atom. This results in the formation of a stable, resonance-stabilized benzylic cation. miamioh.edulibretexts.org Another primary fragmentation is the alpha-cleavage adjacent to the nitrogen, resulting in the loss of a substituted benzyl (B1604629) radical and the formation of an m/z 30 ion ([CH₂NH₂]⁺) for primary amines. libretexts.orgdocbrown.info

Table 4: Predicted HRMS Data and Major MS/MS Fragments

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₂H₁₉NO₂ | 209.1416 | Molecular Ion |

| [M-CH₂NH₂]⁺ | C₁₁H₁₅O₂ | 179.1072 | Fragment from loss of aminomethyl radical (Benzylic Cation) |

| [M-C₈H₉O₂]⁺ | C₄H₁₀N | - | Incorrect cleavage for this structure |

| [CH₂NH₂]⁺ | CH₄N | 30.0344 | Fragment from alpha-cleavage at the C-C bond next to the nitrogen |

Chiral Analysis Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity for this compound, a chiral primary amine, is critical for understanding its stereospecific properties and for quality control in synthesis. The separation of its enantiomers requires the use of a chiral environment, which is most commonly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method, offering high resolution and versatility.

The primary challenge in the chiral separation of amines is their tendency to interact with residual silanol (B1196071) groups on the silica (B1680970) support of the column, which can lead to poor peak shapes and reduced resolution. nih.gov To counteract this, mobile phase additives are often employed.

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation by HPLC is the most widely applied method. The choice of the Chiral Stationary Phase (CSP) and the mobile phase system are crucial for achieving successful resolution.

Polysaccharide-Based CSPs: Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose, are among the most versatile and successful CSPs for a broad range of chiral compounds, including primary amines. nih.govresearchgate.net Phenylcarbamate derivatives, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), coated or immobilized on a silica support, provide the necessary chiral recognition environment. nih.govyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

For primary amines like this compound, separations are typically performed in either normal-phase or polar organic modes. nih.gov

Normal-Phase (NP) Mode: Mobile phases usually consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., 2-propanol or ethanol). nih.gov

Polar Organic (PO) Mode: This mode utilizes polar solvents such as acetonitrile mixed with an alcohol modifier. nih.gov

To improve peak symmetry and resolution, a basic additive like butylamine (B146782) or diethylamine (B46881) is often added to the mobile phase to block the acidic silanol sites on the stationary phase. nih.gov

Cyclofructan-Based CSPs: A more recent class of CSPs based on derivatized cyclofructans has demonstrated a particularly high success rate for the enantioseparation of primary amines. nih.govresearchgate.net These CSPs, such as the Larihc® CF6-P column, feature a crown ether-like core that can form inclusion complexes with the protonated primary amino group of the analyte. nih.govnih.gov This specific interaction is key to the chiral recognition mechanism.

Cyclofructan-based columns are highly effective in the polar organic mode, often using acetonitrile and methanol as the mobile phase. nih.gov Unlike polysaccharide CSPs, butylamine can be detrimental to the separation on cyclofructan phases; triethylamine (B128534) is the recommended basic additive to ensure good peak shape. nih.gov

Illustrative HPLC Methods for Chiral Separation

The following interactive table summarizes potential HPLC conditions for the enantiomeric separation of phenylethylamine derivatives, which are structurally analogous to this compound. These methods illustrate the typical parameters used for achieving enantiomeric purity determination.

| Chiral Stationary Phase (CSP) | Chromatographic Mode | Typical Mobile Phase | Additive | Potential Performance Metrics |

|---|---|---|---|---|

| Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Normal Phase (NP) | Hexane / 2-Propanol (90:10, v/v) | 0.1% Diethylamine | Good resolution (Rs > 1.5) and selectivity (α > 1.2) are often achievable. yakhak.org |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Normal Phase (NP) | Heptane / Ethanol (95:5, v/v) | 0.1% Butylamine | High enantioselectivity for many primary amines has been reported. yakhak.org |

| (R)-N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG) | Normal Phase (NP) | Hexane / 2-Propanol / Acetonitrile (80:15:5, v/v/v) | None | Effective for π-acidic or π-basic analytes. |

| Derivatized Cyclofructan (e.g., Larihc CF6-P) | Polar Organic (PO) | Acetonitrile / Methanol (95:5, v/v) | 0.1% Triethylamine | Demonstrates a very high success rate for resolving primary amines. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov This technique is crucial for understanding the molecular basis of a drug's mechanism of action.

Binding site analysis involves identifying and characterizing the active site of a biological target, such as a protein or enzyme, where a ligand can bind. This analysis helps in understanding the key amino acid residues that are critical for ligand recognition and binding. For a hypothetical interaction of 2-(3-Methoxy-4-propoxyphenyl)ethanamine with a target receptor, docking simulations would be employed to predict how the ligand fits into the binding pocket. The methoxy (B1213986) and propoxy groups on the phenyl ring, along with the ethylamine (B1201723) side chain, would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the receptor's amino acid residues. The formation of a stable ligand-receptor complex is a prerequisite for a biological response. The stability of this complex is largely determined by the complementarity of the ligand's shape and chemical properties to the binding site.

Molecular docking programs can predict the binding affinity of a ligand to its target, often expressed as a binding energy value (e.g., in kcal/mol). nih.govresearchgate.net A lower binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity. nih.gov These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net Docking simulations also provide detailed information about the binding orientation or "pose" of the ligand within the active site. This includes the specific conformation of the ligand and its spatial relationship with the surrounding amino acid residues. Understanding the preferred binding orientation is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

| Computational Parameter | Description | Relevance to this compound |

| Binding Energy | The calculated energy of interaction between the ligand and the receptor. Lower values indicate stronger binding. | Predicts the potential potency of the compound as an inhibitor or activator of a specific target. |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | Elucidates the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding and guides chemical modifications to improve affinity. |

| Ligand Efficiency | A measure of the binding energy per heavy atom of the ligand. | Helps in selecting smaller, more efficient lead compounds for further development. |

In Silico Property Prediction and Screening for Lead Optimization

In the early stages of drug discovery, it is crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. researchgate.netnih.govnih.gov In silico models play a significant role in predicting these properties, thereby reducing the need for extensive and costly experimental studies. researchgate.netnih.govnih.govmdpi.com For this compound, these predictive models can assess its drug-likeness and potential for oral bioavailability.

| ADME Property | Predicted Parameter | Importance in Drug Discovery |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Predicts the ability of the compound to be absorbed from the gastrointestinal tract into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Indicates the extent to which the compound can reach its target site in the body and how much is available in its free, active form. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. epstem.netdntb.gov.ua These methods can be used to calculate various molecular properties that are related to a compound's reactivity and stability. For this compound, these calculations can offer insights into its chemical behavior at a subatomic level.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

| Quantum Chemical Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the propensity of the compound to undergo oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the propensity of the compound to undergo reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions with the receptor. |

Molecular Dynamics Simulations for Conformational Analysis and Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. rsc.org These simulations can provide a deeper understanding of the conformational flexibility of a ligand and its dynamic interactions with a receptor. For this compound, MD simulations can reveal how the molecule adapts its shape to fit into the binding site and the stability of the resulting complex over time.

| MD Simulation Parameter | Description | Application to this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Assesses the stability of the ligand's binding pose within the receptor's active site. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Identifies flexible regions of both the ligand and the receptor during the simulation. |

| Binding Free Energy (e.g., MM/PBSA, MM/GBSA) | A more accurate calculation of the binding affinity that includes entropic and solvation effects. | Provides a more reliable prediction of the compound's potency. |

| Conformational Analysis | The study of the different spatial arrangements of atoms that a molecule can adopt. | Reveals the preferred conformations of the compound in both its free and bound states. |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Substituted Ethanamines

The synthesis of phenethylamine (B48288) derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, versatile, and environmentally benign synthetic methodologies. Future research in this area will likely focus on several key aspects. One promising avenue is the application of photocatalytic and electrocatalytic methods, which can offer milder reaction conditions and unique reactivity patterns compared to traditional thermal methods acs.org. For instance, the use of visible-light photoredox catalysis in conjunction with nickel catalysis has shown promise in the cross-electrophile coupling of aliphatic aziridines with aryl iodides to form β-phenethylamine scaffolds acs.org.

Another area of exploration is the use of chemoenzymatic and biocatalytic approaches. Enzymes, such as transaminases, can offer high stereoselectivity in the synthesis of chiral amines, which is often crucial for biological activity. The development of robust and scalable biocatalytic processes could provide a more sustainable alternative to classical chemical resolutions.

Furthermore, the principles of green chemistry are expected to increasingly influence the design of synthetic routes. This includes the use of greener solvents, minimizing the number of synthetic steps, and designing processes with higher atom economy. Research into one-pot or tandem reactions that allow for the construction of complex phenethylamine structures from simple precursors in a single operation will also be a significant focus.

A summary of potential novel synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, broad substrate scope, functional group tolerance. | Development of new photocatalysts and ligands, application to a wider range of substituted aryl halides and aziridines. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, environmentally friendly reaction conditions. | Enzyme engineering to improve substrate scope and stability, process optimization for large-scale synthesis. |

| Flow Chemistry | Improved safety, scalability, and reaction control; potential for automation. | Development of continuous flow reactors for key synthetic steps, integration of in-line purification and analysis. |

| C-H Activation | Direct functionalization of aromatic rings, increased synthetic efficiency. | Discovery of new catalysts for selective C-H functionalization of substituted benzenes. |

Comprehensive Mechanistic Elucidation of In Vitro Biological Activities

While many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, a detailed understanding of their mechanisms of action at the molecular level is often incomplete. mdpi.com Future research should aim for a comprehensive elucidation of the in vitro biological activities of compounds like 2-(3-methoxy-4-propoxyphenyl)ethanamine. This would involve moving beyond simple binding affinity assays to more functional and dynamic assessments of cellular responses.

A key area of investigation will be the detailed characterization of interactions with a wide range of biological targets. While the primary targets are often considered to be monoamine transporters (DAT, NET, SERT) and receptors (e.g., 5-HT₂A), the potential for off-target effects and interactions with other receptor systems, such as trace amine-associated receptors (TAARs), should be systematically explored. mdpi.comnih.gov Techniques like radioligand binding assays, functional cell-based assays (e.g., measuring second messenger mobilization or receptor internalization), and electrophysiological recordings can provide valuable insights into the potency and efficacy of these compounds at various targets.

Moreover, understanding the downstream signaling pathways activated by these compounds is crucial. The concept of functional selectivity or biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor, is an important area of research. Investigating the specific signaling cascades modulated by novel phenethylamine analogues could reveal new therapeutic possibilities and help to explain differential pharmacological profiles.

Recent research has also pointed towards novel mechanisms of action for some psychedelic phenethylamines, such as covalent modification of proteins through transglutaminase-mediated transamidation. biorxiv.org Exploring whether this compound or its metabolites can engage in similar covalent interactions with cellular proteins could open up entirely new avenues of research.

Rational Design of Next-Generation Phenethylamine Analogues through Integrated Computational and Synthetic Approaches

The development of new phenethylamine analogues with improved properties, such as enhanced selectivity, reduced off-target effects, or novel pharmacological profiles, will increasingly rely on the integration of computational and synthetic approaches. Rational drug design, guided by a structural understanding of ligand-receptor interactions, can significantly accelerate the discovery process.

Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of novel phenethylamine derivatives to their target proteins. biomolther.org These in silico models can help to prioritize compounds for synthesis and identify key structural modifications that are likely to enhance binding affinity or selectivity. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structures of phenethylamine analogues with their biological activities. nih.gov

The design of next-generation analogues could focus on several key goals. For example, by fine-tuning the substitution pattern on the phenyl ring and the ethylamine (B1201723) side chain, it may be possible to design compounds that are highly selective for a specific monoamine transporter or receptor subtype. Another approach could be the design of "biased" ligands that preferentially activate specific downstream signaling pathways, potentially separating desired therapeutic effects from unwanted side effects. chapman.educhapman.edu

The synthesis of these rationally designed compounds will then provide the necessary feedback to refine and improve the computational models. This iterative cycle of design, synthesis, and biological evaluation is a powerful paradigm for the discovery of novel and more effective therapeutic agents.

Development of Highly Selective and Sensitive Analytical Protocols for Complex Research Matrices

The ability to accurately and reliably detect and quantify novel phenethylamine derivatives in complex biological and environmental matrices is essential for both preclinical research and potential forensic applications. Future research in this area should focus on the development of highly selective and sensitive analytical protocols.

While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current workhorses for the analysis of phenethylamines, there is a continuous need to improve the sensitivity and selectivity of these methods, particularly for the detection of low-abundance metabolites or for analysis in challenging matrices like brain tissue or oral fluid. nih.govfda.gov.tw The development of new sample preparation techniques, such as solid-phase microextraction (SPME) or derivatization strategies that enhance ionization efficiency, can contribute to improved method performance.

High-resolution mass spectrometry (HRMS) offers the advantage of providing accurate mass measurements, which can aid in the identification of unknown metabolites and distinguish between isobaric compounds. researchgate.net The development of non-targeted screening methods using HRMS could be a powerful tool for identifying a wide range of phenethylamine analogues in complex samples.

Furthermore, there is a need for the development of rapid and portable analytical methods that can be used for on-site screening. Techniques such as direct sample analysis coupled with mass spectrometry or the development of electrochemical sensors could provide rapid preliminary identification of these compounds. nih.gov The validation of these new analytical methods according to international guidelines will be crucial to ensure the reliability and comparability of data across different laboratories. fda.gov.tw

常见问题

Q. What are the recommended synthetic routes for 2-(3-Methoxy-4-propoxyphenyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Etherification : Introduce the propoxy group at the 4-position of a phenyl ring via nucleophilic substitution. Start with 3-methoxy-4-hydroxybenzaldehyde, reacting with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive Amination : Convert the aldehyde intermediate to the ethylamine group using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) in the presence of ammonium acetate .

- Optimization :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., ethanol vs. THF) to improve yield.

- Control temperature (e.g., 60–80°C for etherification) to minimize side reactions.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Validate molecular weight (MW = 225.29 g/mol) via ESI-MS or GC-MS .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .

- Ventilation : Conduct reactions in a fume hood to limit inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Empirical Determination :

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C. Quantify via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC .

- Data Cross-Validation : Compare results with computational predictions (e.g., logP via ChemAxon) and literature from authoritative databases (e.g., EPA DSSTox) .

Q. What in vitro models are suitable for studying the neuropharmacological activity of this compound derivatives?

Methodological Answer:

- Receptor Binding Assays :

- Functional Assays :

- Neurotoxicity :

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

- Analog Design :

- Biological Testing :

Key Considerations for Researchers

- Regulatory Compliance : While this compound is not listed in controlled substance schedules, structurally related phenethylamines (e.g., 2C series) are regulated. Confirm legal status before synthesis .

- Data Gaps : Critical parameters like logP and water solubility are unreported; prioritize experimental determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。